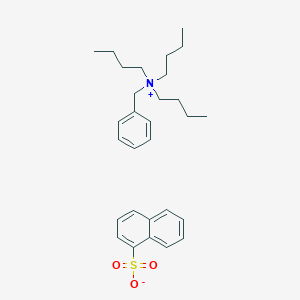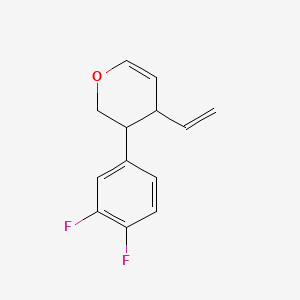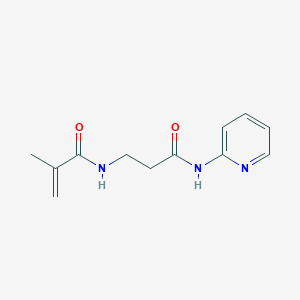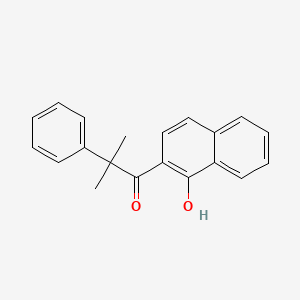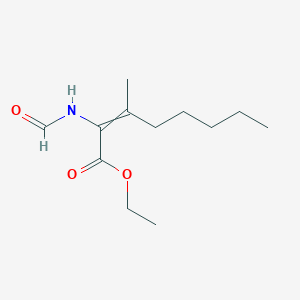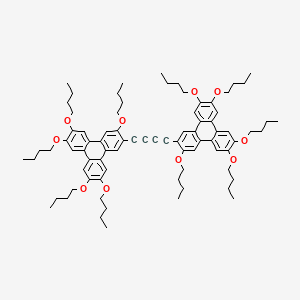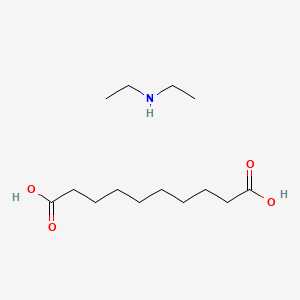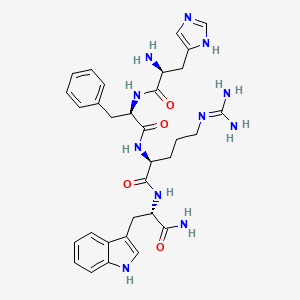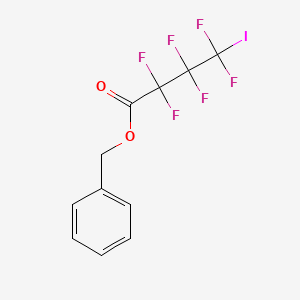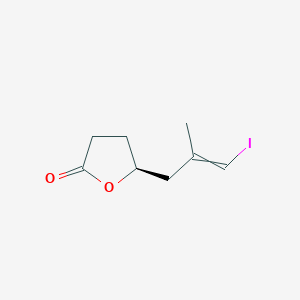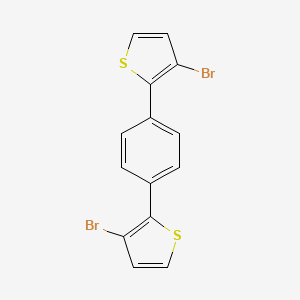
2,2'-(1,4-Phenylene)bis(3-bromothiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two bromothiophene groups attached to a phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) typically involves the coupling of 3-bromothiophene with a phenylene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thiophene and phenylene units. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like toluene and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated polymers, which have applications in organic electronics and materials science .
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(3-bromothiophene) has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Research:
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) is primarily related to its ability to participate in conjugated systems and facilitate electron transport. The compound’s electronic properties are influenced by the presence of the bromine atoms and the conjugated thiophene rings, which allow for efficient charge transfer and interaction with other molecules. This makes it a valuable component in the design of materials for electronic and optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(2,5-Difluoro-1,4-Phenylene)bis(3-bromothiophene): Similar structure but with fluorine atoms instead of hydrogen on the phenylene ring.
2,2’-(2,3-Difluoro-1,4-Phenylene)bis(2-bromothiophene): Another derivative with different substitution patterns on the phenylene ring.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms allows for versatile functionalization and coupling reactions, making it a valuable building block in the synthesis of advanced materials .
Propriétés
Numéro CAS |
351444-63-8 |
|---|---|
Formule moléculaire |
C14H8Br2S2 |
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
3-bromo-2-[4-(3-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-11-5-7-17-13(11)9-1-2-10(4-3-9)14-12(16)6-8-18-14/h1-8H |
Clé InChI |
LSWVJRXWXUBAAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CS2)Br)C3=C(C=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


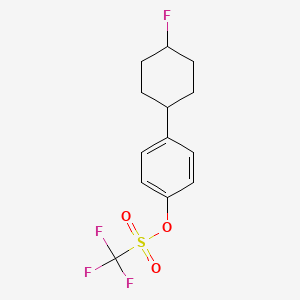
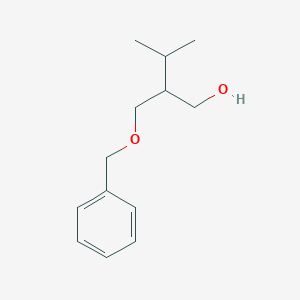
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
